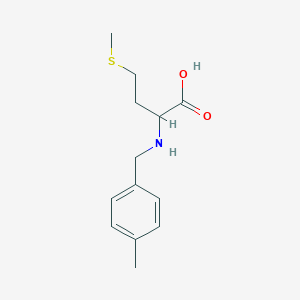![molecular formula C18H11Cl2FN2O4 B12486048 2-Chloro-5-({[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B12486048.png)
2-Chloro-5-({[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]benzoic acid is a complex organic compound that features a unique combination of functional groups, including chloro, fluoro, oxazole, and benzoic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-chloro-5-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-nitrobenzoic acid: Similar in structure but with a nitro group instead of the oxazole moiety.
2-chloro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the oxazole and amido groups.
Uniqueness
2-chloro-5-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]benzoic acid is unique due to its combination of chloro, fluoro, oxazole, and benzoic acid groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C18H11Cl2FN2O4 |
|---|---|
Peso molecular |
409.2 g/mol |
Nombre IUPAC |
2-chloro-5-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C18H11Cl2FN2O4/c1-8-14(16(23-27-8)15-12(20)3-2-4-13(15)21)17(24)22-9-5-6-11(19)10(7-9)18(25)26/h2-7H,1H3,(H,22,24)(H,25,26) |
Clave InChI |
RPNHLUHQRLZKQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(diethylamino)benzylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12485968.png)

![2-ethyl-4-[2-(3-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12485985.png)
![Propyl 2-(morpholin-4-yl)-5-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12485991.png)

![4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12486002.png)
![Methyl 3-{[(3-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12486009.png)

![1-{[2-({4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}amino)ethyl]amino}-2-propanol](/img/structure/B12486014.png)
![7-(3,4-dimethoxyphenyl)-4-(5-methylfuran-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12486019.png)

![2-{4-[3-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12486023.png)
![5-({3-Methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486030.png)

